
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine (hereinafter referred to as 2-CPNO) is a chemical compound first synthesized in the early 1900s. It is an oxazolidine derivative, which is a five-member heterocyclic ring containing three carbon atoms and two nitrogen atoms. 2-CPNO is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a tool for research in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Environmental Impact and Analysis
Chlorophenols and Environmental Toxicity Chlorophenols, including compounds related to 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, have been evaluated for their toxic effects on aquatic and mammalian life. These compounds exhibit moderate toxicity but can become considerably toxic to fish upon long-term exposure. Their persistence in the environment varies, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Electron Transport System Activity The electron transport system (ETS) activity, which can be a measure of microbial bioactivity in soils and sediments, has been reviewed with a focus on assays for ETS activity. Such activities are critical for assessing the microbial status of various environments. Tetrazolium salts, which can be related to the chemical family of this compound, are used in assays to measure ETS activity as they are reduced to formazan by microorganisms and enzymes (Trevors, 1984).
Therapeutic Applications and Chemical Analysis
Oxazolidinones and Pharmacological Properties Oxazolidinones, a class to which this compound can be related, represent a novel chemical class of synthetic antimicrobial agents. They have a unique mechanism of protein synthesis inhibition and display bacteriostatic activity against many pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has shown promise in treating infections due to gram-positive pathogens (Diekema & Jones, 2000).
Imidazole Derivatives and Antitumor Activity Imidazole derivatives, related in structural complexity to oxazolidines, have been reviewed for their antitumor activity. Various derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, show promise in the synthesis of compounds with potential biological properties, highlighting the importance of this chemical structure in developing new antitumor drugs (Iradyan et al., 2009).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-4-2-1-3-12(13)15-17-9-14(21-15)10-5-7-11(8-6-10)18(19)20/h1-8,14-15,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEINWKFOMDNAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

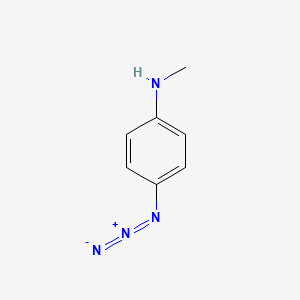

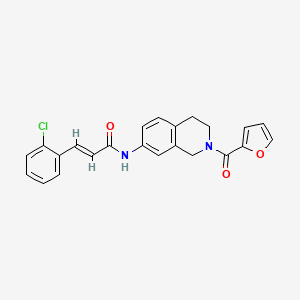

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
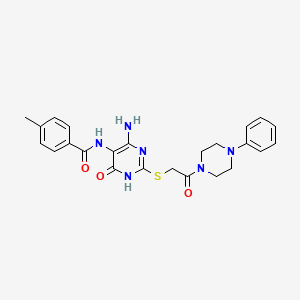
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)
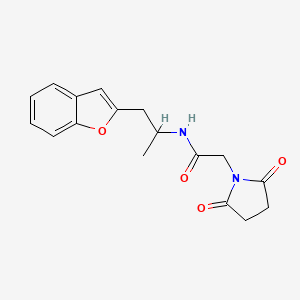
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2395835.png)
![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2395838.png)
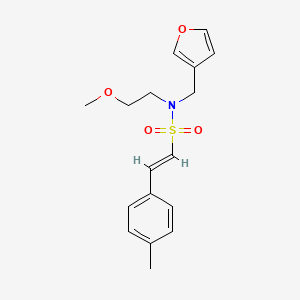
![1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2395840.png)